mechanism of cyclohexanone phenylhydrazone formation
mechanism of cyclohexanone phenylhydrazone formation
An In-depth Technical Guide on the Mechanism of Cyclohexanone (B45756) Phenylhydrazone Formation
Abstract
This technical guide provides a comprehensive examination of the chemical mechanism underlying the formation of cyclohexanone phenylhydrazone, a critical reaction in organic synthesis. The core of this process is the acid-catalyzed condensation reaction between cyclohexanone and phenylhydrazine (B124118). This document details the step-by-step reaction pathway, including the formation of the key carbinolamine intermediate and its subsequent dehydration. It summarizes quantitative data regarding reaction yields and explores the kinetics and catalytic aspects of the transformation. Furthermore, detailed experimental protocols are provided, and the mechanism is visually represented through a detailed workflow diagram. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a deep understanding of this fundamental transformation, which serves as a gateway to more complex syntheses, such as the Fischer indole (B1671886) synthesis.
Core Reaction Mechanism
The formation of cyclohexanone phenylhydrazone from cyclohexanone and phenylhydrazine is a classic example of a nucleophilic addition-elimination reaction, specifically, the formation of a hydrazone from a ketone. The overall reaction is typically facilitated by an acid catalyst.[1] The mechanism can be dissected into two primary stages: the formation of a carbinolamine intermediate and the subsequent dehydration of this intermediate to yield the final product.[2]
The detailed, step-by-step mechanism is as follows:
-
Acid Catalysis and Carbonyl Activation : The reaction is initiated by the protonation of the carbonyl oxygen atom of cyclohexanone by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]
-
Nucleophilic Attack : The terminal nitrogen atom (-NH₂) of the phenylhydrazine molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated carbinolamine intermediate.[3][4]
-
Proton Transfer : A proton is transferred from the attacking nitrogen atom to the catalyst's conjugate base (A⁻), regenerating the catalyst and forming the neutral carbinolamine (also known as a hemiaminal) intermediate.
-
Protonation of the Hydroxyl Group : The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (-OH₂⁺).
-
Dehydration (Elimination of Water) : The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of a water molecule. This dehydration step is often the rate-determining step of the reaction, particularly under neutral or basic conditions.[2][5]
-
Final Deprotonation : The resulting iminium ion is deprotonated by a base (such as water or the catalyst's conjugate base) to yield the final, stable cyclohexanone phenylhydrazone product and regenerate the acid catalyst.
This mechanism is fundamental to the formation of imines, oximes, and other related C=N double-bonded compounds. The reaction is a crucial prerequisite for the Fischer indole synthesis, where the phenylhydrazone is cyclized to form a tetrahydrocarbazole.[6][7]
Kinetics and Catalysis
The kinetics of phenylhydrazone formation are significantly influenced by the pH of the reaction medium. The reaction exhibits a change in the rate-determining step depending on the acidity.[2]
-
Under slightly acidic conditions (below pH 5-6) , the initial nucleophilic attack of the phenylhydrazine on the carbonyl group to form the carbinolamine intermediate is the rate-determining step.[2]
-
Under neutral or basic conditions (above pH 5-6) , the dehydration of the carbinolamine intermediate becomes the slow, rate-determining step.[2][5]
Both stages of the reaction are subject to general acid catalysis.[2] Various catalysts can be employed to facilitate the reaction:
-
Brønsted Acids : Traditional catalysts include mineral acids like HCl and sulfuric acid, as well as organic acids like acetic acid and p-toluenesulfonic acid.[1][8] Acetic acid is particularly common as it can serve as both the catalyst and the solvent.[1]
-
Lewis Acids : Catalysts such as zinc chloride, boron trifluoride, and aluminum chloride are also effective.[8]
-
Heterogeneous Catalysts : Modern, greener approaches have utilized solid acid catalysts like K-10 montmorillonite (B579905) clay and nanostructured diphosphates (e.g., Na₂CaP₂O₇), which offer advantages such as reusability and environmental friendliness.[1][9]
Quantitative Data Presentation
The yield of cyclohexanone phenylhydrazone can vary significantly based on the chosen synthetic protocol, including the catalyst, solvent, and reaction conditions. The following table summarizes reported yields for the formation of the hydrazone or its direct subsequent product in the Fischer indole synthesis.
| Reactants | Catalyst / Solvent | Conditions | Product | Yield (%) | Reference |
| Cyclohexanone, Phenylhydrazine | Meglumine (B1676163) / Water-Ethanol (1:1) | Room Temperature, 25 min | Cyclohexanone Phenylhydrazone | 90% | [10] |
| Cyclohexanone, Phenylhydrazine | Glacial Acetic Acid | Reflux | 1,2,3,4-Tetrahydrocarbazole | 75.2% | [11] |
| Cyclohexanone, Phenylhydrazine HCl | N-methyl-2-pyrrolidone | 140 °C, 24h (under O₂) | Carbazole | 73% | [12] |
| Cyclohexanone, Phenylhydrazine HCl | Sodium Acetate (B1210297) / Water | Vigorous Shaking | Cyclohexanone Phenylhydrazone | Not specified | [13] |
Experimental Protocols
Several methods for the synthesis of cyclohexanone phenylhydrazone have been reported. Below are detailed protocols representative of common laboratory procedures.
Protocol 1: Synthesis using Acetic Acid (Fischer Indole Synthesis Precursor)
-
Reference : Adapted from Rogers, C. U. and Corson, B. B. (Organic Syntheses).[14]
-
Materials :
-
Cyclohexanone (98 g, 1 mole)
-
Phenylhydrazine (108 g, 1 mole)
-
Glacial Acetic Acid (360 g, 6 moles)
-
-
Procedure :
-
A mixture of cyclohexanone and glacial acetic acid is placed in a 1-L three-necked round-bottomed flask equipped with a reflux condenser, a stirrer, and a dropping funnel.
-
The mixture is heated to reflux with stirring.
-
Phenylhydrazine is added dropwise from the dropping funnel over a period of 1 hour.
-
The reaction mixture is maintained at reflux for an additional hour after the addition is complete.
-
The hot mixture is then poured into a beaker and stirred as it cools and solidifies, yielding the crude 1,2,3,4-tetrahydrocarbazole, which is formed directly from the intermediate phenylhydrazone.
-
Protocol 2: Aqueous Synthesis using Phenylhydrazine Hydrochloride
-
Reference : PrepChem.com.[13]
-
Materials :
-
Phenylhydrazine hydrochloride (1.0 g)
-
Crystallized sodium acetate (1.5 g)
-
Cyclohexanone (0.5 mL)
-
Water
-
Dilute Ethanol (for recrystallization)
-
-
Procedure :
-
Prepare a solution of phenylhydrazine by dissolving 1.0 g of phenylhydrazine hydrochloride and 1.5 g of sodium acetate in 10 mL of water.
-
Add a solution of 0.5 mL of cyclohexanone in 8 mL of water to the phenylhydrazine solution.
-
Shake the mixture vigorously until the cyclohexanone phenylhydrazone product crystallizes out of the solution.
-
Filter the obtained crystals and wash them thoroughly with water.
-
Purify the crude product by recrystallization from dilute ethanol. The expected melting point of the pure product is 77°C.
-
Protocol 3: Green Chemistry Approach with a Reusable Catalyst
-
Reference : Adapted from a general procedure for hydrazone synthesis.[10]
-
Materials :
-
Cyclohexanone (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Meglumine (0.15 mmol)
-
Water-Ethanol (1:1, 4 mL)
-
Ethyl Acetate
-
Anhydrous Na₂SO₄
-
-
Procedure :
-
Add meglumine (0.15 mmol) to a mixture of cyclohexanone (1 mmol) and phenylhydrazine (1 mmol) in 4 mL of a 1:1 water-ethanol solution.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, add 5 mL of water and 5 mL of ethyl acetate.
-
Extract the product into the ethyl acetate layer.
-
Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualization
The following diagram illustrates the detailed, step-by-step mechanism for the acid-catalyzed formation of cyclohexanone phenylhydrazone.
Caption: Acid-catalyzed formation of cyclohexanone phenylhydrazone.
References
- 1. Cyclohexanone phenylhydrazone | 946-82-7 | Benchchem [benchchem.com]
- 2. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Predict the products formed when cyclohexanone reacts with t... | Study Prep in Pearson+ [pearson.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. wjarr.com [wjarr.com]
- 10. CYCLOHEXANONE PHENYLHYDRAZONE synthesis - chemicalbook [chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. prepchem.com [prepchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
